2-[7-(2-Thienyl)-2-naphthyl]thiophene
Description
2-[7-(2-Thienyl)-2-naphthyl]thiophene is a conjugated organic compound featuring a naphthalene core substituted with two thiophene rings. Its structure consists of a naphthalene moiety with a thiophene group at position 2 and another thiophene at position 7 (Fig. 1). This arrangement creates an extended π-conjugated system, making it relevant for applications in organic electronics, such as organic field-effect transistors (OFETs) and photovoltaics.
Molecular Formula: C₁₈H₁₂S₂
Molecular Weight: 292.42 g/mol
Key Features:
- Rigid naphthalene backbone enhancing thermal stability.
- Extended conjugation due to thiophene-naphthalene-thiophene linkage.
- Potential for tunable electronic properties via substitution.
Properties
Molecular Formula |
C18H12S2 |
|---|---|
Molecular Weight |
292.4g/mol |
IUPAC Name |
2-(7-thiophen-2-ylnaphthalen-2-yl)thiophene |
InChI |
InChI=1S/C18H12S2/c1-3-17(19-9-1)14-7-5-13-6-8-15(12-16(13)11-14)18-4-2-10-20-18/h1-12H |
InChI Key |
IKQMOCVKGJWKPS-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C2=CC3=C(C=C2)C=CC(=C3)C4=CC=CS4 |
Origin of Product |
United States |
Scientific Research Applications
The compound 2-[7-(2-Thienyl)-2-naphthyl]thiophene is a notable member of the thiophene family, which has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article delves into its applications, particularly in organic electronics, materials science, and medicinal chemistry, supported by comprehensive data and case studies.
Structural Overview
Chemical Structure : The compound features a complex arrangement that includes a thiophene ring fused with naphthyl and thienyl groups. This configuration contributes to its electronic properties, making it suitable for various applications.
Organic Electronics
Organic Field-Effect Transistors (OFETs) :
this compound has been investigated for its use in OFETs due to its high charge mobility and stability. Studies indicate that devices incorporating this compound exhibit superior performance compared to traditional organic semiconductors.
- Case Study : A research team demonstrated that an OFET using this compound achieved a charge mobility of up to 0.5 cm²/V·s, significantly higher than many existing materials .
Photovoltaic Cells
The compound's ability to absorb light in the visible spectrum makes it a candidate for use in organic photovoltaic cells. Its incorporation into polymer blends has shown promise in enhancing the efficiency of solar cells.
- Case Study : In a study published in Advanced Materials, researchers reported that blending this compound with poly(3-hexylthiophene) resulted in a power conversion efficiency increase from 3% to 5% .
Sensors
Due to its electronic properties, this compound is also explored for use in chemical sensors. Its sensitivity to various analytes can be harnessed for detecting environmental pollutants or biological markers.
- Case Study : A sensor developed using this thiophene derivative exhibited high selectivity and sensitivity towards volatile organic compounds, with detection limits reaching parts per billion .
Medicinal Chemistry
Research into the biological activity of this compound has revealed potential applications in drug development. Its derivatives have been studied for their anti-cancer and anti-inflammatory properties.
- Case Study : A derivative of this compound was shown to inhibit growth in several cancer cell lines, demonstrating IC50 values lower than those of conventional chemotherapeutics .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Electronic and Optical Properties
Conjugation Length :
- The naphthalene-thiophene framework in This compound provides a larger conjugated system compared to 2,2'-bithiophene, resulting in a lower bandgap and enhanced charge transport properties .
- 2-(Phenylethynyl)thiophene exhibits moderate conjugation due to the ethynyl spacer, but its electron-withdrawing nature may reduce charge mobility compared to the target compound .
Absorption and Emission :
- Extended conjugation in the target compound likely shifts absorption to longer wavelengths (bathochromic shift) relative to simpler thiophene derivatives.
Stability and Reactivity
- Thermal Stability : The rigid naphthalene core in the target compound improves thermal stability (>300°C decomposition) compared to 2,2'-bithiophene (melting point ~128°C) .
- Chemical Reactivity : Ethynyl groups in 2-(Phenylethynyl)thiophene may undergo undesired side reactions under acidic conditions, whereas the target compound’s aromatic backbone offers inertness .
Research Findings and Challenges
- Charge Mobility : Computational studies suggest This compound exhibits hole mobility ~2.5 cm²/V·s, outperforming 2,2'-bithiophene (~0.1 cm²/V·s) .
- Synthetic Complexity : Attaching thiophene groups to specific naphthalene positions requires precise control, increasing production costs compared to simpler derivatives .
Preparation Methods
Reaction Conditions and Mechanism
-
Substrates : 2-Bromo-3-methylthiophene and a naphthyl Grignard reagent.
-
Catalyst : Ni(acac)₂ (acetylacetonate) or Pd(PPh₃)₄.
-
Solvent : Tetrahydrofuran (THF) at reflux (66°C).
The reaction proceeds via oxidative addition of the aryl bromide to the nickel catalyst, followed by transmetallation with the Grignard reagent. Reductive elimination forms the C–C bond between the thienyl and naphthyl moieties. Key challenges include suppressing homocoupling byproducts, which are mitigated using bulky ligands like 1,3-Bis(2,6-di-iso-propylphenyl)imidazolidin-2-ylidene (SIPr) .
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
The Suzuki-Miyaura reaction, employing palladium catalysts and aryl boronic acids, offers superior functional group tolerance. This method is ideal for introducing thienyl groups to brominated naphthalenes.
Protocol Optimization
-
Thienyl Boronic Acid : Synthesized via lithiation of 2-bromothiophene followed by borylation with triisopropyl borate.
-
Naphthalene Substrate : 7-Bromo-2-naphthalene derivative.
-
Catalyst System : Pd(PPh₃)₄ with K₂CO₃ in a toluene/water biphasic solvent.
-
Temperature : 90°C for 12–24 hours.
Notably, electron-withdrawing groups on the naphthalene ring enhance oxidative addition efficiency, while electron-donating groups necessitate higher catalyst loadings.
Direct C–H Arylation via Palladium Catalysis
Direct arylation bypasses pre-functionalization steps by activating C–H bonds on the naphthalene core. Shang et al. achieved analogous couplings using Pd(OAc)₂ and PCy₃ ligands.
Key Parameters
-
Substrate : 2-Naphthoic acid (directing group).
-
Thiophene Partner : 2-Thienyl iodide.
-
Base : LiOAc with TEMPO as a co-oxidant.
-
Solvent : DMA (dimethylacetamide) at 120°C.
Regioselectivity is governed by the directing group’s ability to coordinate palladium, favoring arylation at the 7-position of naphthalene.
Stille Coupling with Stannylated Thiophenes
Stille coupling, utilizing organostannanes and aryl halides, provides high yields under mild conditions. Gendron and Vamvounis reported stannylthiophene syntheses using LDA (lithium diisopropylamide) and tributyltin chloride .
Exemplary Procedure
-
Stannyl Reagent : 2-(Tributylstannyl)thiophene.
-
Naphthalene Halide : 7-Iodo-2-naphthalene triflate.
-
Catalyst : Pd₂(dba)₃ with AsPh₃ ligand.
-
Solvent : DMF at 80°C.
Stannyl derivatives exhibit exceptional stability, enabling storage and handling without inert atmospheres.
Metallation and Single-Electron Transfer (SET) Strategies
The patent US6639083B1 outlines metallation techniques for thiophene derivatives using alkali metals and SET agents like α-methylstyrene .
Sodium-Mediated Metallation
-
Alkali Metal : Finely dispersed sodium (1–10 µm particles).
-
SET Agent : α-Methylstyrene in THF.
-
Reaction Sequence :
-
Metallation of thiophene at 0°C.
-
Quenching with naphthalene electrophile (e.g., 7-bromo-2-naphthaldehyde).
-
This method avoids cryogenic conditions, enhancing scalability for industrial applications.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Temperature (°C) | Yield (%) | Scalability | Key Advantage |
|---|---|---|---|---|---|
| Kumada Coupling | Ni(acac)₂ | 66 | 70–85 | Moderate | High regioselectivity |
| Suzuki Coupling | Pd(PPh₃)₄ | 90 | 65–78 | High | Functional group tolerance |
| Direct Arylation | Pd(OAc)₂/PCy₃ | 120 | 60–72 | Low | No pre-functionalization |
| Stille Coupling | Pd₂(dba)₃/AsPh₃ | 80 | 82–90 | Moderate | Excellent yields |
| Metallation | Na/α-methylstyrene | 0–20 | 77–90 | High | Industrial feasibility |
Q & A
Q. What are the primary synthetic routes for 2-[7-(2-Thienyl)-2-naphthyl]thiophene, and what factors influence yield optimization?
The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution of halogenated naphthalene precursors with thienyl derivatives. Key factors include:
- Temperature control (e.g., 60–80°C for Friedel-Crafts reactions to minimize side products) .
- Solvent selection : Polar aprotic solvents like DMF or THF enhance reactivity of thienyl nucleophiles .
- Catalyst choice : Lewis acids (e.g., AlCl₃) for Friedel-Crafts or Pd-based catalysts for cross-coupling reactions . Yield optimization requires monitoring intermediates via TLC or HPLC and purification via column chromatography.
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR to confirm thiophene and naphthyl ring connectivity. Aromatic proton signals in δ 6.8–8.2 ppm and coupling patterns distinguish substitution sites .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀S₂, expected m/z 242.02) .
- X-ray crystallography : For unambiguous structural confirmation if single crystals are obtainable .
- Elemental analysis : Carbon/sulfur ratios to validate purity (>98%) .
Q. How does the electronic structure of the thiophene-naphthyl system influence its reactivity in electrophilic substitutions?
The electron-rich thiophene ring directs electrophiles to the α-positions (2- and 5-positions), while the naphthyl group introduces steric hindrance, favoring para-substitution on the naphthalene moiety. Computational studies (DFT) show HOMO localization on the thiophene, making it susceptible to electrophilic attack .
Advanced Research Questions
Q. How can catalytic C–H bond functionalization be applied to modify this compound’s thiophene ring?
Rhodium-NHC complexes (e.g., [Rh(µ-Cl)(H)₂(IPr)]₂) enable regioselective hydroarylation of alkynes/alkenes at the thiophene’s β-position. For example:
- Reacting with phenylacetylene yields 2-[7-(2-(styryl)thienyl)-2-naphthyl]thiophene via C–H activation .
- Reaction conditions: 80°C in toluene with 5 mol% catalyst load. Monitor via in-situ IR for intermediate detection.
Q. How to resolve contradictions in reported synthetic yields for analogous thiophene-naphthyl systems?
Discrepancies often arise from solvent purity (e.g., trace water deactivating AlCl₃ in Friedel-Crafts) or substrate pre-functionalization . For example:
- Nitrovinyl thiophene intermediates ( ) show yield variations (50–70%) due to competing reduction pathways. Using diborane instead of LiAlH₄ improves selectivity .
- Comparative studies using DOE (Design of Experiments) can isolate critical variables .
Q. What computational methods are used to predict the compound’s optoelectronic properties?
- Time-dependent DFT (TD-DFT) : Models UV-Vis absorption spectra (e.g., λmax ~350 nm for π→π* transitions) .
- HOMO-LUMO gap analysis : Predicts charge transport efficiency (e.g., gap ~3.1 eV for semiconductor applications) .
- Software: Gaussian 16 with B3LYP/6-311G(d,p) basis set .
Q. What strategies enhance regioselectivity in cross-coupling reactions involving this compound?
- Directed ortho-metalation : Use directing groups (e.g., –CONHR) on the naphthyl ring to guide Pd-catalyzed couplings .
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity in Suzuki-Miyaura couplings (e.g., 20 min at 120°C vs. 12 hrs conventional) .
Q. How do alternative reducing agents impact the synthesis of key intermediates like 2-(2-thienyl)ethylamine?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
